molecular formula C26H26FNO3 B023331 trans N-Benzyl Paroxetine CAS No. 105813-14-7

trans N-Benzyl Paroxetine

Cat. No. B023331
CAS RN: 105813-14-7
M. Wt: 419.5 g/mol
InChI Key: AGTKMLMRHVWXHN-URXFXBBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans N-Benzyl Paroxetine is a compound with the molecular formula C26H26FNO3 . It is an impurity of Paroxetine, which is an antidepressant .


Synthesis Analysis

The synthesis of Paroxetine and its derivatives, including trans N-Benzyl Paroxetine, is a topic of interest for medicinal chemists, especially those engaged in neurosciences research . A convenient synthesis of the antidepressant paroxetine starting from 1‐benzyl‐4‐piperidone has been reported . The reaction between cis-piperidine-3-methanol mesylate and sesamol led to benzyl-protected trans-paroxetine through an inversion reaction of the stereogenic center at position 3 .


Molecular Structure Analysis

The IUPAC name for trans N-Benzyl Paroxetine is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4- (4-fluorophenyl)piperidine . The molecular weight is 419.5 g/mol .


Chemical Reactions Analysis

Paroxetine, to which trans N-Benzyl Paroxetine is related, is a potent inhibitor of serotonin reuptake . It is widely prescribed for the treatment of depression and other neurological disorders .


Physical And Chemical Properties Analysis

Trans N-Benzyl Paroxetine has a molecular weight of 419.5 g/mol . Its molecular formula is C26H26FNO3 .

Scientific Research Applications

Treatment of Depression and Anxiety Disorders

Paroxetine, a selective serotonin reuptake inhibitor, has shown promising therapeutic effects in the treatment of depression and anxiety disorders . It is used off-label in children and adolescents . Anxiety is an emotional state characterized by feelings of unreasonable fears, feelings of danger, and may have different severity and duration .

Modulation of Fear Response

Paroxetine plays a role in modulating fear response. Incorrect adjustments in the tuning of specific circuit components, including deficiencies in the dampening of amygdala stress responses by prefrontal regions, are involved in alterations in fear response .

Treatment of Social Phobias

Social phobias can account for up to 13% of anxiety disorder diagnoses. Social anxiety manifests itself in fear of negative social assessment and humiliation, which disrupts the quality of social functioning . Paroxetine has been used in the treatment of these disorders .

Anticancer Properties

Paroxetine has demonstrated promise as an agent for combating cancer . It has been reported to inhibit DNA synthesis in malignant lymphomas and to exhibit cytotoxic effects on a variety of malignant tumors .

Induction of Pro-apoptotic Activity

Earlier investigations have shown that Paroxetine induces pro-apoptotic activity in liver cancer cells and gastric cancer cells . This suggests its potential use in the treatment of these types of cancers .

Treatment of Triple-Negative Breast Cancer (TNBC)

Paroxetine has shown potential in the treatment of TNBC. It has been found to inhibit TNBC cell growth by inducing apoptosis and blocking autophagy flux .

Mechanism of Action

Target of Action

Trans N-Benzyl Paroxetine primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . It plays a crucial role in the etiology of affective disorders .

Mode of Action

Trans N-Benzyl Paroxetine interacts with its target, SERT, by inhibiting serotonin reuptake . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The onset of action of paroxetine is reported to be approximately 6 weeks .

Biochemical Pathways

Trans N-Benzyl Paroxetine affects the serotonin pathway. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have downstream effects on mood regulation and other neurological functions .

Pharmacokinetics

After oral administration, Trans N-Benzyl Paroxetine is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . It easily accumulates in vivo after repeated administration, and its pharmacokinetic characteristics alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .

Result of Action

The inhibition of serotonin reuptake by Trans N-Benzyl Paroxetine results in the treatment of symptoms of depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause .

Action Environment

The action, efficacy, and stability of Trans N-Benzyl Paroxetine can be influenced by various environmental factors. For instance, genetic polymorphisms and nonlinear metabolism have been linked to the pharmacokinetic variability of paroxetine . Furthermore, the formulation of the drug can also impact its absorption-related pharmacokinetics .

Future Directions

Research into the synthesis of Paroxetine and its derivatives, including trans N-Benzyl Paroxetine, is ongoing . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTKMLMRHVWXHN-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123259
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105813-14-7
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105813-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylparoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLPAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans N-Benzyl Paroxetine
Reactant of Route 2
Reactant of Route 2
trans N-Benzyl Paroxetine
Reactant of Route 3
Reactant of Route 3
trans N-Benzyl Paroxetine
Reactant of Route 4
Reactant of Route 4
trans N-Benzyl Paroxetine
Reactant of Route 5
Reactant of Route 5
trans N-Benzyl Paroxetine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
trans N-Benzyl Paroxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.